tert-butyl N-{[(5,6,7,8-tetrahydronaphthalen-1-yl)carbamoyl]methyl}carbamate
Description
This compound features a tert-butyl carbamate (Boc) group attached to a methylene bridge, which is further connected via a carbamoyl linkage to a 5,6,7,8-tetrahydronaphthalen-1-yl moiety. Its structure combines lipophilic (tetrahydronaphthalene) and polar (carbamate/carbamoyl) elements, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
tert-butyl N-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-1-ylamino)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)18-11-15(20)19-14-10-6-8-12-7-4-5-9-13(12)14/h6,8,10H,4-5,7,9,11H2,1-3H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPJMIZYXVELIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC=CC2=C1CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Glycine
Reaction Scheme:
$$
\text{Glycine} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{Boc-Gly-OH}
$$
Procedure:
- Dissolve glycine (75.07 g/mol) in a 1:1 mixture of water and dioxane.
- Add di-tert-butyl dicarbonate (Boc₂O, 2.2 equiv) and adjust pH to 9–10 with 4 M NaOH.
- Stir at 25°C for 12 h.
- Acidify to pH 2–3 with HCl, extract with ethyl acetate, and concentrate.
Amide Coupling with Tetralin Amine
Reaction Scheme:
$$
\text{Boc-Gly-OH} + \text{Tetralin amine} \xrightarrow{\text{EDCl/HOBt}} \text{Target compound}
$$
Procedure:
- Activate Boc-Gly-OH (1.0 equiv) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) in dry DMF.
- Add 5,6,7,8-tetrahydronaphthalen-1-amine (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv).
- Stir at 25°C for 18 h.
- Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).
Optimization Data:
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 78 |
| HATU | DCM | 0→25 | 82 |
| DCC | THF | 40 | 65 |
Key Observations:
Alternative Route: Reductive Amination
Reaction Scheme:
$$
\text{Boc-Gly-aldehyde} + \text{Tetralin amine} \xrightarrow{\text{NaBH(OAc)₃}} \text{Target compound}
$$
Procedure:
- Synthesize Boc-Gly-aldehyde via oxidation of Boc-Gly-OH (Swern oxidation).
- React with tetralin amine (1.2 equiv) in dichloroethane.
- Add sodium triacetoxyborohydride (1.5 equiv) and acetic acid (0.5 equiv).
- Stir at 25°C for 6 h, extract, and purify.
Key Intermediate Synthesis
5,6,7,8-Tetrahydronaphthalen-1-amine
Preparation via Nitro Reduction:
- Nitrate 5,6,7,8-tetrahydronaphthalene with HNO₃/H₂SO₄ to yield 1-nitrotetralin.
- Hydrogenate over Pd/C (10%) in ethanol at 50 psi H₂ for 8 h.
Scalability and Industrial Considerations
- Cost Efficiency: EDCl/HOBt is preferred for large-scale synthesis (low reagent cost).
- Safety: NaBH(OAc)₃ requires strict moisture control.
- Purification: Flash chromatography remains standard, though crystallization trials in ethyl acetate/hexane show promise.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{[(5,6,7,8-tetrahydronaphthalen-1-yl)carbamoyl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized naphthalenyl derivatives, while reduction could produce reduced carbamate compounds.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{[(5,6,7,8-tetrahydronaphthalen-1-yl)carbamoyl]methyl}carbamate is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological applications include its use as a precursor for the synthesis of bioactive molecules. It can be incorporated into drug design and development, particularly in the creation of compounds with potential therapeutic effects .
Medicine: In medicine, derivatives of this compound may exhibit pharmacological activities, making it a candidate for drug discovery and development. Its structural features allow for interactions with various biological targets, potentially leading to the development of new medications .
Industry: Industrially, the compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable in the synthesis of polymers, coatings, and other industrial products .
Mechanism of Action
The mechanism of action of tert-butyl N-{[(5,6,7,8-tetrahydronaphthalen-1-yl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structural Analog: tert-Butyl (5,6,7,8-Tetrahydronaphthalen-1-yl)carbamate
Boc-Protected Amines with Varied Substituents
tert-Butyl (4-((Pyridin-2-ylmethyl)(5,6,7,8-tetrahydroquinolin-8-yl)amino)butyl)carbamate
- Structure: Incorporates a pyridinylmethyl-tetrahydroquinolinylamino-butyl chain.
- Synthesis : Prepared via reductive amination (NaBH(OAc)₃, CH₂Cl₂) with a 63% yield.
- Applications : Anti-HIV activity, demonstrating the impact of aromatic heterocycles on biological targeting .
tert-Butyl ((1R)-6-((2-((N-(3,4-Difluorophenyl)propionamido)methyl)piperidin-1-yl)methyl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate (Compound 12)
Boc-Protected Carbamates with Diverse Linkers
Physicochemical Properties and Stability
- Hydrogen Bonding : Analogs like N-pivaloylhydroxylamine exhibit intermolecular H-bonding (e.g., O(2)–H(2)···O(1): 2.647 Å), influencing crystallinity and solubility .
- Thermal Stability : Melting points range widely (e.g., 139–142°C for opioid ligands vs. liquid forms in agrochemical intermediates) .
Biological Activity
tert-butyl N-{[(5,6,7,8-tetrahydronaphthalen-1-yl)carbamoyl]methyl}carbamate (CAS No. 1390338-31-4) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C17H24N2O3
- Molecular Weight : 304.39 g/mol
- Structural Characteristics : The compound features a tert-butyl group and a tetrahydronaphthalene moiety, which contribute to its biological properties.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity :
- Antioxidant Activity :
- Cell Viability Protection :
Biological Activity Data
The following table summarizes the biological activities observed for this compound based on various studies:
Study 1: Neuroprotective Effects
In a study investigating the neuroprotective effects of the compound on astrocytes treated with Aβ1-42, significant reductions in cell death were observed when treated with this compound compared to untreated controls. The treatment led to decreased levels of inflammatory cytokines such as TNF-α and IL-6 .
Study 2: In Vivo Efficacy
An in vivo study evaluated the efficacy of this compound in a scopolamine-induced model of cognitive impairment. While the results indicated some protective effects against oxidative stress markers compared to control groups, they did not reach statistical significance when compared with established treatments like galantamine .
Q & A
Q. How can conflicting NMR signals for diastereomers be interpreted?
- Resolution : Overlapping signals in H NMR (e.g., δ 4.56–4.86 ppm) require 2D techniques like COSY or HSQC. For example, distinct NOE correlations between the tetrahydronaphthalene proton and carbamate group confirm stereochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
